molecular formula C16H21FN2O B6641920 (E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B6641920
M. Wt: 276.35 g/mol
InChI Key: SXPIOCOCOKYIQH-RMKNXTFCSA-N
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Description

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one, also known as FMP, is a chemical compound that belongs to the class of enones. It is a synthetic compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. This compound has been found to increase the levels of serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain. This compound has been found to increase the levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anxiolytic effects. This compound has also been found to have anti-inflammatory effects, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one has several advantages for lab experiments, including its high selectivity for serotonin reuptake inhibition and sigma-1 receptor agonism. This compound has also been found to have a low toxicity profile. However, this compound has limitations, including its low solubility in water and its relatively short half-life.

Future Directions

There are several future directions for the research on (E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one, including the development of more efficient synthesis methods, the exploration of its potential therapeutic effects for other disorders, and the investigation of its mechanism of action. Additionally, the development of this compound analogs with improved properties may be a promising area of research.

Synthesis Methods

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one has been synthesized through various methods, including the condensation of 1-(4-fluorophenyl)-3-(methylaminomethyl)piperidin-4-one and acetylacetone in the presence of a base. Another method involves the reaction of 4-fluoroacetophenone with methylamine and piperidine in the presence of acetic acid and hydrogen peroxide. The yield of this compound through these methods is around 50-60%.

Scientific Research Applications

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one has been used in various scientific research studies, including studies on the treatment of depression and anxiety disorders. This compound has been found to have an antidepressant effect in animal models, and it has been suggested that it may be effective in treating depression in humans. This compound has also been found to have anxiolytic effects, reducing anxiety in animal models.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-18-11-14-3-2-10-19(12-14)16(20)9-6-13-4-7-15(17)8-5-13/h4-9,14,18H,2-3,10-12H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPIOCOCOKYIQH-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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